REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[Cl:8][C:9]1[CH:10]=[C:11]([CH:27]=[CH:28][CH:29]=1)[O:12][CH2:13][CH:14]1[O:18][C:17](=[O:19])[N:16](C(OC(C)(C)C)=O)[CH2:15]1>O1CCCC1>[Cl:8][C:9]1[CH:10]=[C:11]([CH:27]=[CH:28][CH:29]=1)[O:12][CH2:13][CH:14]1[O:18][C:17](=[O:19])[NH:16][CH2:15]1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
5-(3-chlorophenoxymethyl)-3-t-butoxycarbonyloxazolidin-2-one
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OCC2CN(C(O2)=O)C(=O)OC(C)(C)C)C=CC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the tetrahydrofuran and trifluoroacetic acid were removed from the reaction mixture by evaporation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OCC2CNC(O2)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |